molecular formula C7H7F9O3S B8596560 3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol CAS No. 762241-70-3

3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol

Cat. No.: B8596560
CAS No.: 762241-70-3
M. Wt: 342.18 g/mol
InChI Key: JKKPDZOHRMMNDN-UHFFFAOYSA-N
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Description

3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol is a useful research compound. Its molecular formula is C7H7F9O3S and its molecular weight is 342.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

762241-70-3

Molecular Formula

C7H7F9O3S

Molecular Weight

342.18 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)propan-1-ol

InChI

InChI=1S/C7H7F9O3S/c8-4(9,6(12,13)14)5(10,11)7(15,16)20(18,19)3-1-2-17/h17H,1-3H2

InChI Key

JKKPDZOHRMMNDN-UHFFFAOYSA-N

Canonical SMILES

C(CO)CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(Perfluorobutylthio)propanol (8.60 g, 27.6 mmol) prepared in Synthetic Example 1 was dissolved in methylene chloride (80 ml), and m-chloroperbenzoic acid (m-CPBA) (52 g, 232 mmol) was added at room temperature in two portions with stirring, the reaction vessel being equipped with a calcium chloride tube. The mixture was stirred at room temperature for 7 days. The reaction mixture was injected into a mixture of sodium thiosulfate pentahydrate (130 g) and water (200 ml), and stirred for 1 hour. Methylene chloride (100 mL) was added and an organic layer was removed and an aqueous layer was extracted with methylene chloride (50 ml). Organic layers were joined, washed with a 5% aqueous sodium hydrogen carbonate and with a saturated saline solution, and then dried over sodium sulfate. A filtrate after filtration was concentrated under reduced pressure. A residue was subjected to a silica gel column chromatography (eluting solvent:hexane-ethyl acetate (2/1)), and fractions having Rf value of 0.32 [Rf value (Thin Layer Chromatography (TLC))=(Migration distance of sample)/(Migration distance of eluting solvent)] were gathered, concentrated under reduced pressure and dried under vacuum to give crystalline 3-(perfluorobutylsulfonyl)propanol (8.79 g). Yield: 91.8%.
Name
3-(Perfluorobutylthio)propanol
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate pentahydrate
Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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OCCCSC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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reactant
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O=S([O-])([O-])=S
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reactant
Reaction Step One

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